molecular formula C13H8ClFO2 B1454829 4-(4-Chlorophenyl)-3-fluorobenzoic acid CAS No. 1261904-48-6

4-(4-Chlorophenyl)-3-fluorobenzoic acid

Cat. No. B1454829
M. Wt: 250.65 g/mol
InChI Key: IVJCRNXCSBLDNU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-fluorobenzoic acid is a chemical compound. However, specific information about this compound is not readily available in the literature12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature3. However, the specific synthesis process for 4-(4-Chlorophenyl)-3-fluorobenzoic acid is not readily available.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies2. However, the specific molecular structure analysis for 4-(4-Chlorophenyl)-3-fluorobenzoic acid is not readily available.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied24. However, specific chemical reactions involving 4-(4-Chlorophenyl)-3-fluorobenzoic acid are not readily available.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed21. However, the specific physical and chemical properties of 4-(4-Chlorophenyl)-3-fluorobenzoic acid are not readily available.


Scientific Research Applications

Environmental Biodegradation

Material Science and Electronics

  • Conductive PEDOT Modification: A study demonstrated that 4-halobenzoics, including compounds similar to 4-(4-Chlorophenyl)-3-fluorobenzoic acid, can significantly enhance the conductivity of PEDOT:PSS, a material used in organic electronics. This modification leads to improved performance in ITO-free organic solar cells, indicating potential applications in renewable energy technologies (Tan et al., 2016).

Chemical Synthesis and Pharmacology

  • Synthesis of Herbicidal Compounds: 3-Chloro-4-fluorobenzoylthiourea, derived from a precursor similar to 4-(4-Chlorophenyl)-3-fluorobenzoic acid, showed promising herbicidal activity. This synthesis approach illustrates the potential for creating targeted agricultural chemicals (Liu Chang-chun, 2006).
  • Antituberculosis Activity: Derivatives of 4-fluorobenzoic acid, a closely related compound, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing significant inhibitory effects. This suggests potential therapeutic applications for derivatives of 4-(4-Chlorophenyl)-3-fluorobenzoic acid in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Safety And Hazards

The safety and hazards associated with similar compounds have been reported7891011. However, specific safety and hazard information for 4-(4-Chlorophenyl)-3-fluorobenzoic acid is not readily available.


Future Directions

There are no specific future directions available for 4-(4-Chlorophenyl)-3-fluorobenzoic acid. However, research into similar compounds continues to be an active area of study1213.


Please note that the information provided is based on the available literature and may not be fully applicable to 4-(4-Chlorophenyl)-3-fluorobenzoic acid due to its specific chemical structure and properties. Further research and studies would be needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

4-(4-chlorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJCRNXCSBLDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681394
Record name 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3-fluorobenzoic acid

CAS RN

1261904-48-6
Record name 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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